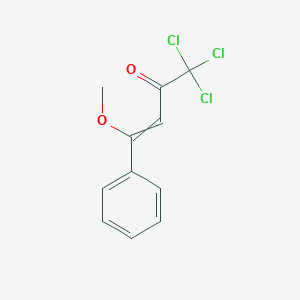
1-Phenyl-4-(3-propan-2-ylphenyl)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Phenyl-4-(3-propan-2-ylphenyl)benzene is an aromatic compound characterized by its unique structure, which includes a benzene ring substituted with a phenyl group and a propan-2-ylphenyl group. This compound is part of a broader class of benzene derivatives known for their diverse applications in various fields, including chemistry, biology, and industry.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-Phenyl-4-(3-propan-2-ylphenyl)benzene typically involves electrophilic aromatic substitution reactions. One common method is the Friedel-Crafts alkylation, where benzene reacts with an alkyl halide in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions often require anhydrous environments and controlled temperatures to ensure the desired substitution pattern.
Industrial Production Methods: Industrial production of this compound may involve large-scale Friedel-Crafts reactions, utilizing continuous flow reactors to maintain consistent reaction conditions and high yields. The use of advanced purification techniques, such as distillation and recrystallization, ensures the production of high-purity this compound.
化学反応の分析
Types of Reactions: 1-Phenyl-4-(3-propan-2-ylphenyl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) can convert the compound into its corresponding alkane derivatives.
Substitution: Electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, can introduce different functional groups onto the benzene ring.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: H2, Pd/C, elevated temperatures and pressures.
Substitution: HNO3/H2SO4 for nitration, SO3/H2SO4 for sulfonation, and Br2/FeBr3 for bromination.
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Alkanes.
Substitution: Nitro, sulfonic, and halogenated derivatives.
科学的研究の応用
1-Phenyl-4-(3-propan-2-ylphenyl)benzene has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a model compound in studying aromatic substitution reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.
作用機序
The mechanism of action of 1-Phenyl-4-(3-propan-2-ylphenyl)benzene involves its interaction with molecular targets through various pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, potentially inhibiting or activating their functions.
Pathways Involved: The specific pathways depend on the functional groups present on the benzene ring and their interactions with biological molecules. For example, nitro derivatives may undergo reduction to form reactive intermediates that can interact with DNA or proteins.
類似化合物との比較
Biphenyl: Consists of two benzene rings connected by a single bond, lacking the propan-2-yl group.
1-Phenyl-2-(3-propan-2-ylphenyl)ethane: Similar structure but with an ethane linker instead of a direct benzene-benzene connection.
1-Phenyl-4-(3-methylphenyl)benzene: Similar structure but with a methyl group instead of a propan-2-yl group.
Uniqueness: 1-Phenyl-4-(3-propan-2-ylphenyl)benzene is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the propan-2-yl group can influence the compound’s reactivity, solubility, and potential biological activity, distinguishing it from other benzene derivatives.
特性
CAS番号 |
128007-63-6 |
|---|---|
分子式 |
C21H20 |
分子量 |
272.4 g/mol |
IUPAC名 |
1-phenyl-4-(3-propan-2-ylphenyl)benzene |
InChI |
InChI=1S/C21H20/c1-16(2)20-9-6-10-21(15-20)19-13-11-18(12-14-19)17-7-4-3-5-8-17/h3-16H,1-2H3 |
InChIキー |
WAQRGSRRLYEOML-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1=CC=CC(=C1)C2=CC=C(C=C2)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![({[(Benzyloxy)carbonyl]amino}methyl)(hydroxymethyl)oxophosphanium](/img/structure/B14280114.png)

![Butanoic acid, 4-[[4-(acetyloxy)phenyl]amino]-4-oxo-](/img/structure/B14280130.png)

![3-[(4-Chlorophenyl)methylidene]-1H-2-benzopyran-4(3H)-one](/img/structure/B14280135.png)
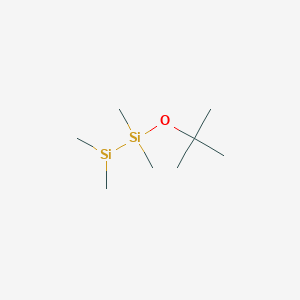
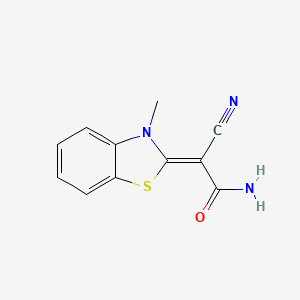
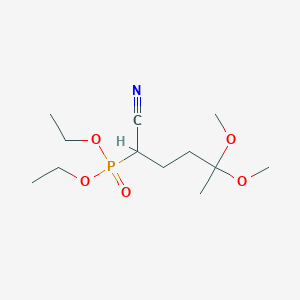
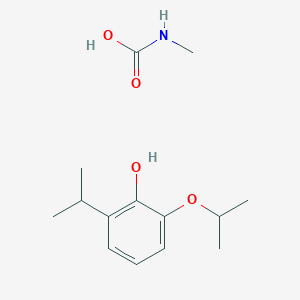

![1,1',1''-Methanetriyltris{4-[(prop-2-yn-1-yl)oxy]benzene}](/img/structure/B14280152.png)
![Methyl 2-[4-(2,3-dichloro-4-hydroxyphenoxy)phenoxy]propanoate](/img/structure/B14280160.png)
